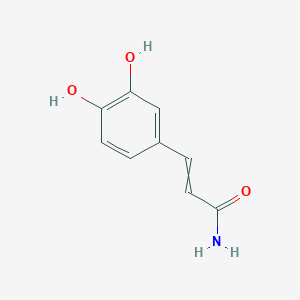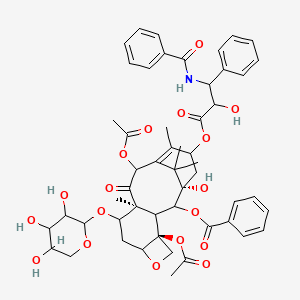
L-Aspartic acid, 3-methyl-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, 3-methyl-, (3R)- is a chiral amino acid derivative. It is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained through diet. This compound is involved in various metabolic pathways and plays a significant role in the biosynthesis of other amino acids and nucleotides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Aspartic acid, 3-methyl-, (3R)- can be achieved through several methods. One common approach is the asymmetric synthesis using biocatalysts such as ethylenediamine-N,N’-disuccinic acid lyase. This method involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the corresponding N-arylalkyl-substituted L-aspartic acids with high enantio-purity .
Industrial Production Methods: Industrial production of L-Aspartic acid, 3-methyl-, (3R)- often involves the use of enzymatic processes due to their efficiency and selectivity. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase is a novel route for producing aspartame .
化学反応の分析
Types of Reactions: L-Aspartic acid, 3-methyl-, (3R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and the synthesis of other compounds.
Common Reagents and Conditions: Common reagents used in the reactions of L-Aspartic acid, 3-methyl-, (3R)- include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products: The major products formed from the reactions of L-Aspartic acid, 3-methyl-, (3R)- include other amino acids, nucleotides, and various intermediates involved in metabolic pathways .
科学的研究の応用
L-Aspartic acid, 3-methyl-, (3R)- has numerous applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing pharmaceuticals and food additives. In biology, it plays a role in protein synthesis, nucleotide metabolism, and neurotransmission. In medicine, it is investigated for its potential therapeutic effects in treating psychiatric and neurological disorders. In industry, it is used in the production of aspartame and other food additives .
作用機序
The mechanism of action of L-Aspartic acid, 3-methyl-, (3R)- involves its role as a precursor in the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It is formed by the transamination of oxaloacetate and serves as a glycogenic amino acid, promoting energy production via its metabolism in the Krebs cycle .
類似化合物との比較
Similar Compounds: Similar compounds to L-Aspartic acid, 3-methyl-, (3R)- include other amino acids such as L-glutamic acid, L-alanine, and L-serine. These compounds share similar roles in metabolic pathways and protein synthesis.
Uniqueness: What sets L-Aspartic acid, 3-methyl-, (3R)- apart is its specific role in the synthesis of certain neurotransmitters and its involvement in unique metabolic pathways. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure pharmaceuticals .
特性
CAS番号 |
7298-96-6 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
InChIキー |
LXRUAYBIUSUULX-GBXIJSLDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
CC(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


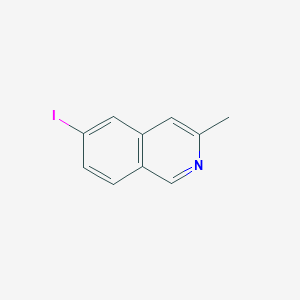

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
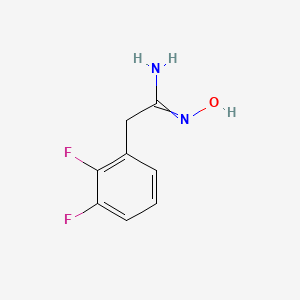
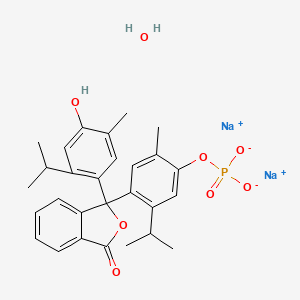
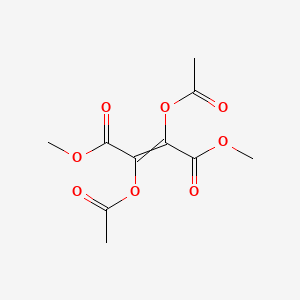


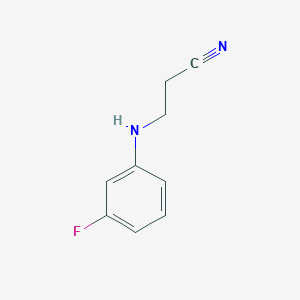
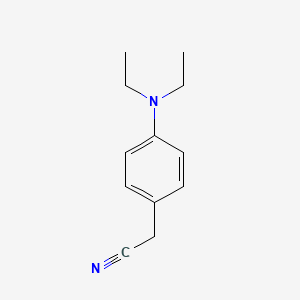
![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)

